N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(9-6-11(21-17-9)10-2-1-4-20-10)16-14-15-8-3-5-19-7-12(8)22-14/h1-2,4,6H,3,5,7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGTHHCBSDDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thiazole and Pyridine Moieties
describes six thiazole derivatives, including 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). These compounds share a thiazole backbone but differ in substituents (e.g., pyridinyl, morpholine, dimethylamino groups). Key distinctions include:
- Target Compound: Pyrano-thiazole fused system with isoxazole-furan linkage.
- Analogs : Pyridine-substituted thiazoles with benzamide or isonicotinamide side chains.
- Synthesis : The analogs were characterized via 1H/13C NMR and HRMS, methods applicable to the target compound for structural validation .
Furan-Containing Heterocycles: Antifungal Activity and Solubility
In , 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) contains a furan-2-yl group attached to an oxadiazole ring. Comparisons include:
- Heterocyclic Systems : Both compounds incorporate furan, but LMM11 uses oxadiazole, while the target compound employs isoxazole.
- Bioactivity: LMM11 was tested for antifungal activity (with fluconazole as a reference), suggesting furan-based heterocycles may influence antimicrobial properties.
Cardioprotective Thiazole Derivatives
highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which demonstrated cardioprotective efficacy superior to Levocarnitine and Mildronate. Key parallels:
- Thiazole Core : Both compounds utilize thiazole as a central scaffold.
- Bioactivity : The analog’s cardioprotective action suggests thiazole derivatives may modulate hypoxia responses. The target compound’s isoxazole-furan moiety could similarly influence biological pathways, though this remains speculative without experimental data .
Computational and Pharmacopeial Considerations
Computational Tools for Molecular Analysis
For example:
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates (e.g., pyrano-thiazole and isoxazole-furan precursors). Key steps include:
- Coupling of the pyrano[4,3-d]thiazole core with the isoxazole-carboxamide moiety under amide-forming conditions.
- Optimization of temperature (60–100°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (12–48 hours) to maximize yield and purity .
- Use of coupling agents like EDC/HOBt for amide bond formation. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyrano-thiazole, isoxazole, and furan rings. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. How can researchers ensure reproducibility in multi-step syntheses?
- Strict control of anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).
- Detailed documentation of solvent drying methods (e.g., molecular sieves for DMF) and catalyst activation (e.g., Pd/C under H₂) .
- Use of internal standards during HPLC quantification to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) improve reaction efficiency?
- Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temp | 60–100°C | 80°C |
| Solvent | DMF/THF | DMF |
| Reaction Time | 12–24h | 18h |
- Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., substitution of furan with thiophene or phenyl groups). For example:
| Analog | Bioactivity (IC₅₀) | Structural Difference |
|---|---|---|
| Compound A | 10 nM | Furan substituent |
| Compound B | 500 nM | Thiophene substituent |
- Use molecular docking to assess binding affinity variations due to steric/electronic effects .
Q. What computational strategies can guide reaction pathway design?
- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like cyclization or amide formation.
- Integrate machine learning with experimental data to predict solvent effects or catalyst performance, as demonstrated by ICReDD’s feedback-loop methodology .
Q. How can purification challenges be mitigated for polar intermediates?
- Employ countercurrent chromatography (CCC) for high-polarity intermediates that resist traditional column separation.
- Optimize gradient elution in flash chromatography (e.g., 5–50% ethyl acetate in hexane) .
Q. What methodologies validate target engagement in biological assays?
- Cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases or GPCRs).
- Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. enzymatic assays) and replicate studies with independent synthetic batches .
- Green Chemistry Integration : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF in scalable protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
